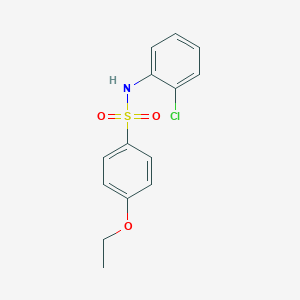
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.82 g/mol. CEBS has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of matrix metalloproteinases. In vivo studies have shown that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is also stable under a range of conditions, making it easy to store and transport. However, there are also some limitations to the use of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide and its potential use in various scientific research applications.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2-chloroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide as the final product. The purity of the synthesized N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
Molekularformel |
C14H14ClNO3S |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
JSHUEQPPELRPCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)


![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)
